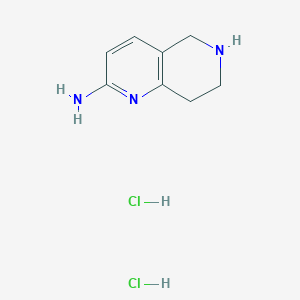

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives involves several key strategies, including intramolecular cyclizations and reactions with nucleophiles. For instance, the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different conditions can lead to mono- and di-amino-substituted derivatives, showcasing the compound's flexibility in synthesis (Sirakanyan et al., 2014). Moreover, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles have been utilized for the efficient synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, highlighting a method for preparing these compounds from simpler precursors (Zhou, Porco, & Snyder, 2007).

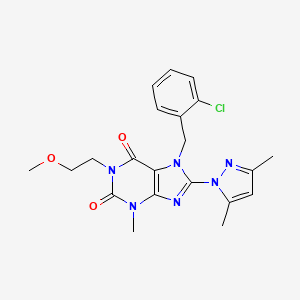

Molecular Structure Analysis The molecular structure of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the compound's conformation and the impact of substitutions on its structure, providing insights into its chemical reactivity and potential interactions with biological targets.

Chemical Reactions and Properties This compound exhibits a wide range of chemical reactivity, attributed to its naphthyridine core and the presence of amino groups. Its reactions with different reagents under various conditions can lead to a plethora of derivatives, each possessing unique chemical properties. For example, its ability to undergo substitution reactions, cyclization, and rearrangements opens up avenues for creating complex molecular architectures (Sirakanyan et al., 2014).

科学的研究の応用

Reactivity and Derivative Formation

5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride shows varied reactivity with different nucleophiles. Research by Sirakanyan et al. (2014) investigated its reactivity, leading to the formation of mono- and di-amino-substituted derivatives under different conditions. This reactivity is pivotal in creating structurally diverse compounds (Sirakanyan et al., 2014).

Library Synthesis for Antituberculosis Activity

A study by Zhou et al. (2008) utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in library synthesis, particularly for antituberculosis activity. This approach led to the identification of lead compounds, demonstrating its potential in drug discovery (Zhou et al., 2008).

Synthesis of αVβ3 Integrin Antagonists

Hartner et al. (2004) described the synthesis of key intermediates using this compound for αVβ3 integrin antagonists. This illustrates its role in synthesizing complex molecular structures for therapeutic purposes (Hartner et al., 2004).

Structural Diversification through Fragmentation

Fayol and Zhu (2005) explored the multicomponent synthesis and subsequent fragmentation of epoxy-tetrahydronaphthyridine. This research demonstrates the compound's capacity for creating diverse molecular structures, which is fundamental in chemical synthesis (Fayol & Zhu, 2005).

Improved Synthesis Approaches

Dow and Schneider (2001) focused on improving the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, showcasing advancements in synthesis methods for such compounds (Dow & Schneider, 2001).

Applications in Acetylcholinesterase Inhibition

Vanlaer et al. (2009) synthesized derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A, evaluating them as acetylcholinesterase inhibitors. This signifies its potential application in neurodegenerative diseases (Vanlaer et al., 2009).

Hydrogen Bonding Studies

Jin et al. (2010) conducted studies on hydrogen bonding involving this compound, contributing to a better understanding of its interactions at the molecular level (Jin et al., 2010).

Development of New Heterocyclic Systems

Sirakanyan et al. (2014) explored the synthesis of new heterocyclic systems based on this compound, emphasizing its role in creating novel chemical structures (Sirakanyan et al., 2014).

Safety and Hazards

The safety information available indicates that 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride may pose certain hazards. The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

作用機序

Target of Action

It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

It’s known that 1,6-naphthyridines interact with their targets in a way that leads to their various pharmacological effects . For instance, some 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized as anti-HIV agents .

Biochemical Pathways

Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways might be impacted .

Result of Action

Given the pharmacological activities associated with 1,6-naphthyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

特性

IUPAC Name |

5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;;/h1-2,10H,3-5H2,(H2,9,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYMYIXLHZVCGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2488125.png)

![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)

![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)

![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)